Molecular Weight Advantage of the 4-Methoxy Analog for Lead Optimization
The target compound's 4-methoxyphenyl group offers a key advantage in lead optimization due to a lower molecular weight (414.8 g/mol) compared to the closely related 4-ethoxyphenyl analog (428.9 g/mol). This 14.1 Da difference is significant in drug design, where lower molecular weight is generally favored for better pharmacokinetic properties such as absorption and distribution [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 414.8 g/mol |
| Comparator Or Baseline | Ethyl 6-chloro-4-{[(4-ethoxyphenyl)carbamoyl]methoxy}quinoline-2-carboxylate (CAS 950276-17-2): 428.9 g/mol |
| Quantified Difference | The target compound is 14.1 Da lighter than the comparator. |
| Conditions | Calculated from molecular formula (C₂₁H₁₉ClN₂O₅ vs C₂₂H₂₁ClN₂O₅). |
Why This Matters
This provides a quantified structural basis for selecting the methoxy analog when minimizing molecular weight is a critical parameter in a medicinal chemistry campaign.
- [1] PubChem. Molecular weight data for CAS 950276-27-4 and CAS 950276-17-2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
